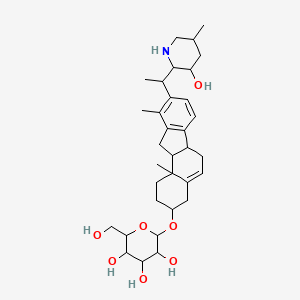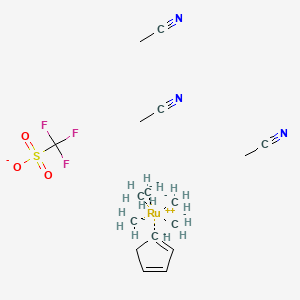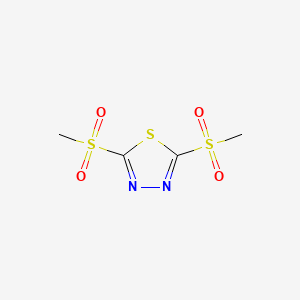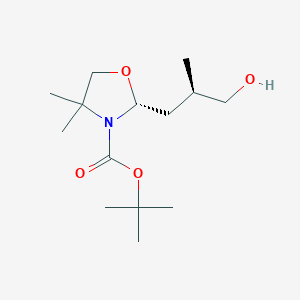![molecular formula C24H18O6 B11926962 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes carboxyphenyl and dimethoxy-biphenyl groups
Métodos De Preparación
The synthesis of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxyphenylacetylene and 2,5-dimethoxybenzene.
Coupling Reaction: The key step involves a coupling reaction between 4-carboxyphenylacetylene and 2,5-dimethoxybenzene using a palladium catalyst under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups are introduced using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can be compared with similar compounds such as:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds contain carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for photodynamic therapy applications.
4,4’-Biphenyldicarboxylic acid: This compound shares the biphenyl structure but lacks the ethynyl and dimethoxy groups, resulting in different chemical and physical properties.
Propiedades
Fórmula molecular |
C24H18O6 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
4-[2-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-14-20(16-9-11-18(12-10-16)24(27)28)22(30-2)13-19(21)8-5-15-3-6-17(7-4-15)23(25)26/h3-4,6-7,9-14H,1-2H3,(H,25,26)(H,27,28) |
Clave InChI |
VPCQYROBTICPGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


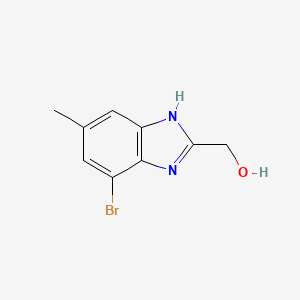

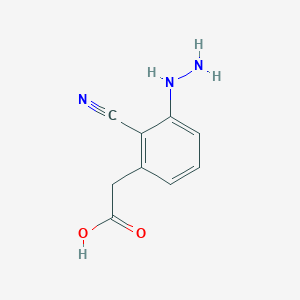
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
